2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound is a derivative of triazole . Triazole analogues have been reported to possess significant biological and pharmacological properties . They are heterocyclic compounds that have attracted strong interest in medicinal chemistry . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .
Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of this compound was not found in the available literature.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives bearing the imidazo[2,1-b]thiazole moiety have shown promising results against bacteria and fungi, including Mycobacterium tuberculosis, indicating their potential in treating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Properties
Certain imidazo[2,1-b]thiazole derivatives have been designed, synthesized, and tested for cytotoxicity against human cancer cell lines. One such study indicated that specific compounds in this class could inhibit the growth of cancer cells, suggesting a potential avenue for cancer therapy research (Ding et al., 2012).
Antituberculosis and Apoptotic Effects
Research into triazole-oxadiazole compounds against Candida species has not only demonstrated antifungal activity but also identified apoptotic effects on these fungal cells, offering a dual mechanism of action that could be valuable in developing new antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Type II Diabetes Inhibition
The synthesis and evaluation of N'-arylidene acetohydrazides have shown significant inhibitory activity against Type II diabetes, comparing favorably with standard treatments like acarbose. This indicates potential for the development of new therapeutic agents for managing diabetes (Mor et al., 2022).
Future Directions
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS2/c1-12-2-7-15-16(10-12)30-18(22-15)23-17(28)11-29-20-25-24-19-26(8-9-27(19)20)14-5-3-13(21)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECILROBGEOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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